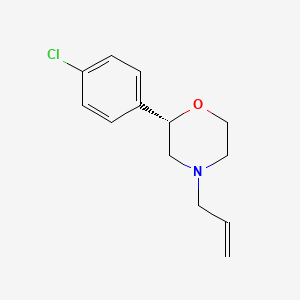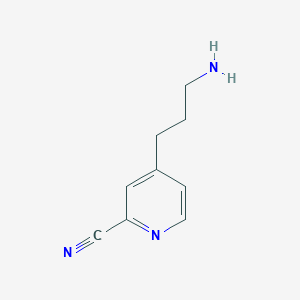
4-(3-Aminopropyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopropyl)picolinonitrile is an organic compound with the molecular formula C₉H₁₁N₃ It is a derivative of picolinonitrile, featuring an aminopropyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloropicolinonitrile with 3-aminopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The presence of both amino and nitrile groups allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted derivatives, while cyclization reactions can produce various heterocyclic compounds.
Scientific Research Applications
4-(3-Aminopropyl)picolinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)picolinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aminopropyl group can interact with active sites of enzymes or receptors, altering their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopropyl)pyridine: Similar structure but lacks the nitrile group.
4-(3-Aminopropyl)benzonitrile: Similar structure but with a benzene ring instead of a pyridine ring.
4-(3-Aminopropyl)quinoline: Similar structure but with a quinoline ring.
Uniqueness
4-(3-Aminopropyl)picolinonitrile is unique due to the presence of both the aminopropyl and nitrile groups on the pyridine ring. This combination allows for diverse chemical reactivity and a wide range of applications in different fields. The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-(3-aminopropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c10-4-1-2-8-3-5-12-9(6-8)7-11/h3,5-6H,1-2,4,10H2 |
InChI Key |
ZZPLIDWUEGTLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
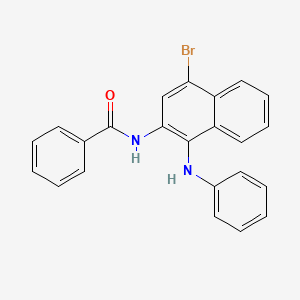
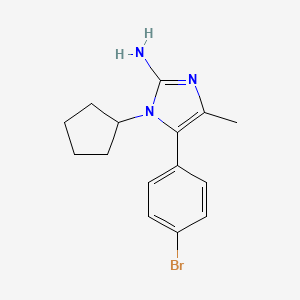

![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
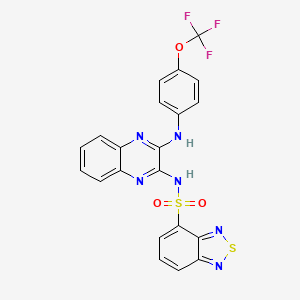
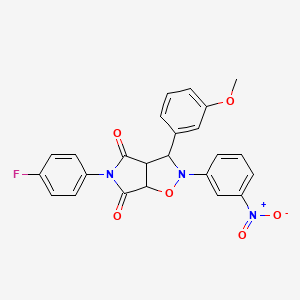
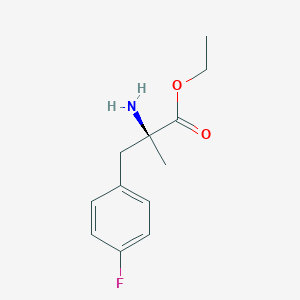
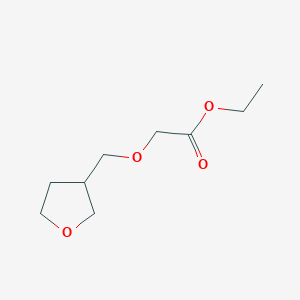
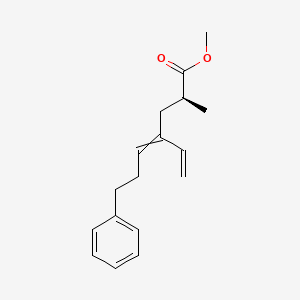
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
